

Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate CAS number 517870-15-4

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate
Cat. No.:	B1466299

[Get Quote](#)

An In-depth Technical Guide to **Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate** and Related Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Core and a Point of Clarification

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a "privileged scaffold" in modern medicinal chemistry.^{[1][2]} Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have cemented its role in the development of potent therapeutic agents.^[2] Compounds incorporating this moiety exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.^{[1][3][4][5]} Notable drugs such as the antirheumatic agent leflunomide and the COX-2 inhibitor valdecoxib feature the isoxazole ring as their core pharmacophore, underscoring its pharmacological significance.^[3]

This guide focuses on a specific derivative, **Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate**. It is critical, however, to address a point of ambiguity at the outset. The provided CAS Number, 517870-15-4, corresponds in chemical databases to an isomer, Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate.^{[6][7]} This document will primarily detail the synthesis and properties of the titled compound (the 3-methyl-4-carboxylate isomer) while providing

comparative data where available to ensure clarity and scientific accuracy for the research community.

Structural and Physicochemical Profile

The substitution pattern on the isoxazole ring dictates the molecule's steric, electronic, and pharmacokinetic properties. The key components of **Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate** are:

- The Isoxazole Core: Provides a stable aromatic scaffold. The weak N-O bond can also be cleaved under certain conditions, offering a route to diverse chemical transformations.[1]
- The 5-(4-bromophenyl) Group: The bromine atom serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck), allowing for the facile generation of diverse analogues. Its presence also increases lipophilicity, potentially influencing membrane permeability and target engagement.
- The 3-methyl Group: Influences the electronic landscape and steric profile of the molecule.
- The 4-carboxylate Group: The methyl ester at the C4 position is a key functional group. It can act as a hydrogen bond acceptor and can be readily hydrolyzed to the corresponding carboxylic acid, a common feature in molecules designed to interact with enzyme active sites or receptors.[8]

Comparative Physicochemical Data

The following table summarizes key properties for the titled compound and its related isomers to aid in their differentiation.

Property	Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate	Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate	3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid
CAS Number	1228689-61-9 (Reported)[9]	517870-15-4[6][7]	91182-58-0[10]
Molecular Formula	C ₁₁ H ₈ BrNO ₃	C ₁₁ H ₈ BrNO ₃ [6]	C ₁₁ H ₈ BrNO ₃ [10]
Molecular Weight	282.09 g/mol	282.09 g/mol [6]	282.09 g/mol [10]
Appearance	White to off-white Solid (Predicted)[9]	-	Powder[10]
Boiling Point	403.9±45.0 °C (Predicted)[9]	-	-
Density	1.472±0.06 g/cm ³ (Predicted)[9]	-	-
Melting Point	-	-	216-218 °C[10]
LogP	-	2.89 (Predicted)[6]	2.6 (Predicted)[11]

Synthesis and Mechanistic Insight

The construction of the substituted isoxazole-4-carboxylate ring is a critical process for accessing this class of compounds. A reliable and efficient method involves the cyclization of a β -enamino ketoester with hydroxylamine.[9]

Detailed Experimental Protocol

Objective: To synthesize **Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate**.

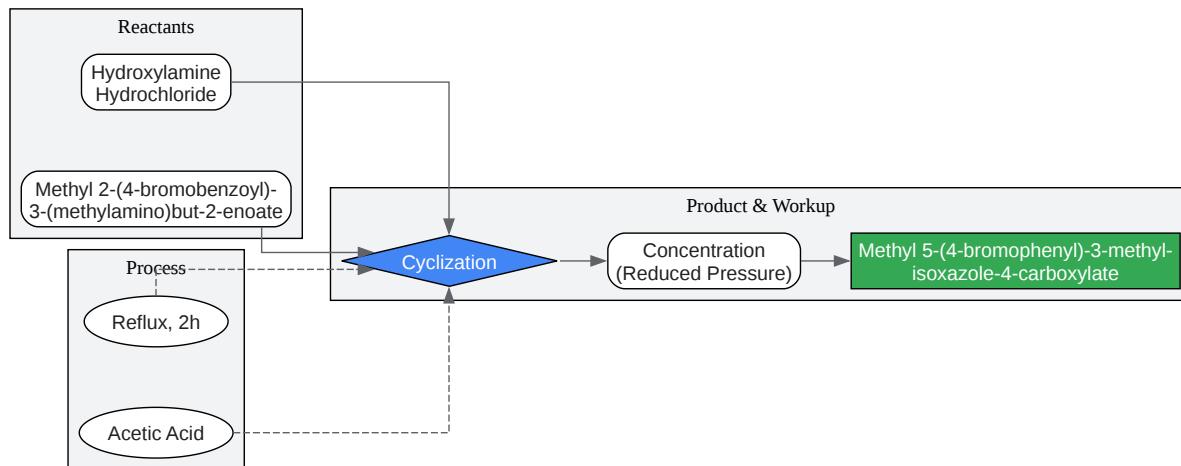
Reaction: Methyl 2-(4-bromobenzoyl)-3-(methylamino)but-2-enoate + Hydroxylamine Hydrochloride \rightarrow **Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate**

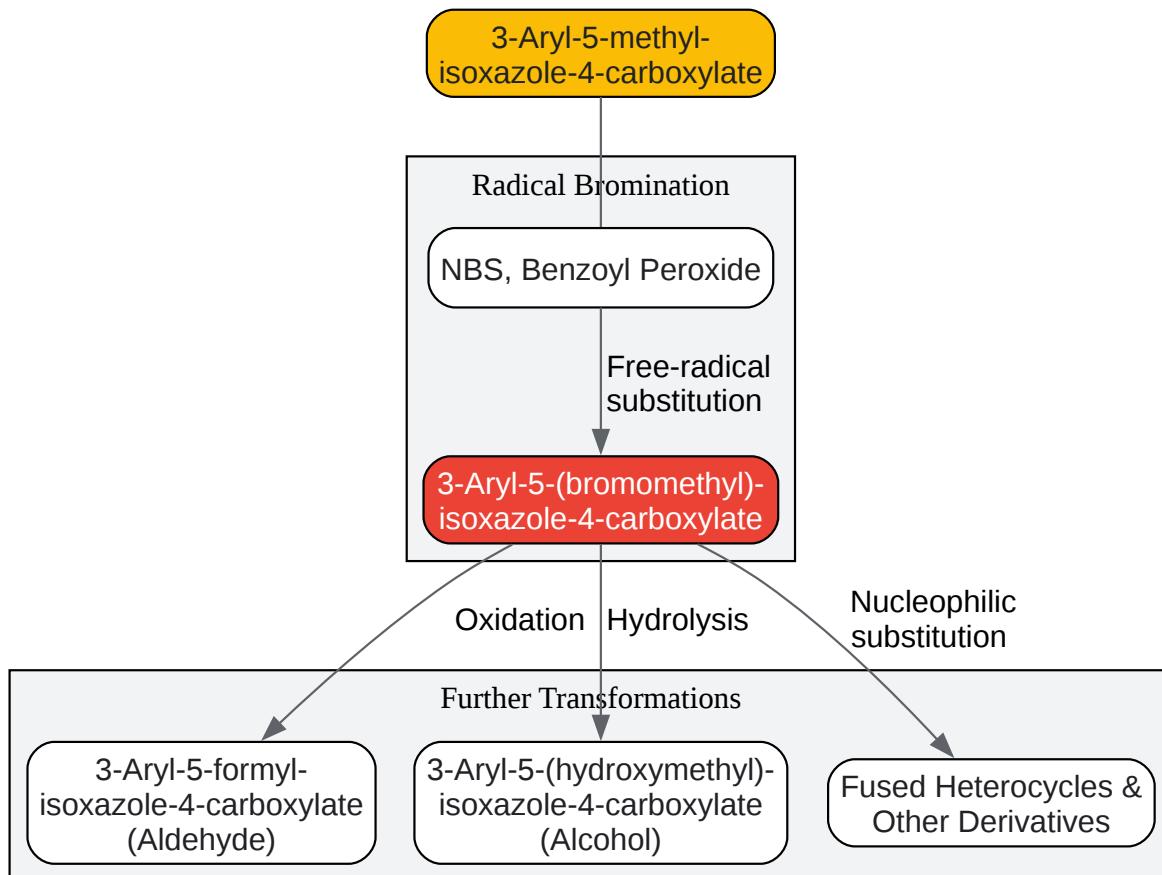
Materials:

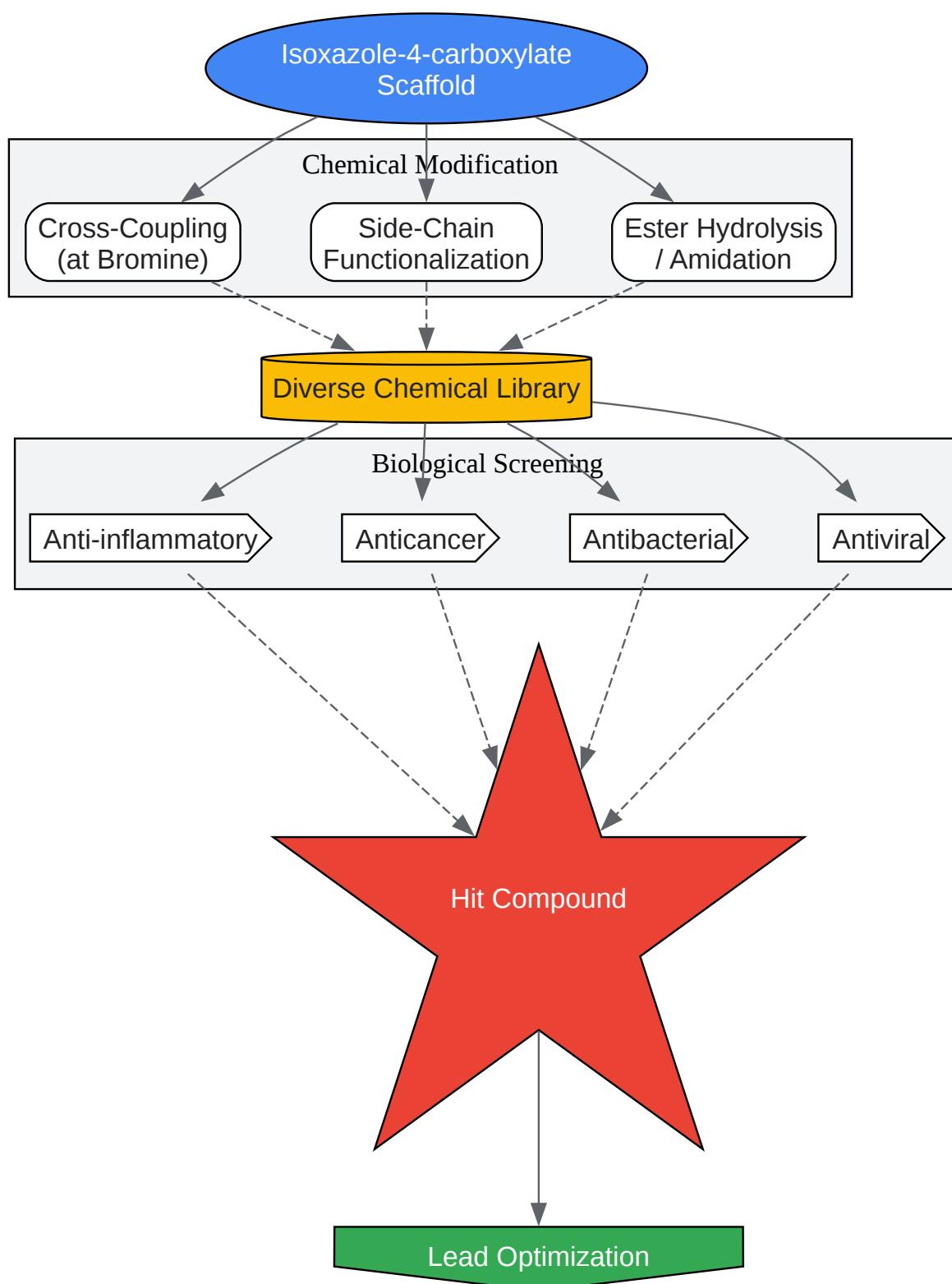
- Methyl 2-(4-bromobenzoyl)-3-(methylamino)but-2-enoate (1.0 eq)

- Hydroxylamine hydrochloride (1.0 eq)[9]
- Acetic acid (solvent)[9]
- Round-bottom flask with reflux condenser
- Heating mantle
- Rotary evaporator

Procedure:


- To a stirred solution of methyl 2-(4-bromobenzoyl)-3-(methylamino)but-2-enoate (2.5 mmol) in acetic acid (10 mL), add hydroxylamine hydrochloride (2.5 mmol) under a nitrogen atmosphere.[9]
- Heat the reaction mixture to reflux and maintain for 2 hours.[9]
- Monitor the reaction to completion using an appropriate method (e.g., Thin Layer Chromatography).
- Upon completion, allow the mixture to cool to room temperature.
- Concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetic acid and afford the crude product.[9]
- The resulting crude product, **methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate**, can often be used for subsequent steps without further purification or can be purified by column chromatography or recrystallization if required.[9]


Causality and Experimental Rationale:


- Hydroxylamine Hydrochloride: Serves as the source of the N-O fragment required to form the isoxazole ring.
- Acetic Acid: Acts as both a solvent and a mild acid catalyst, facilitating the condensation and subsequent cyclization steps.

- Reflux Conditions: The elevated temperature provides the necessary activation energy for the intramolecular cyclization and dehydration, driving the reaction to completion.
- Nitrogen Atmosphere: While not always strictly necessary, it prevents potential oxidative side reactions at high temperatures.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Potential activities of isoxazole derivatives [wisdomlib.org]
- 6. CAS#:517870-15-4 | Methyl 5-(4-Bromophenyl)isoxazole-3-carboxylate | Chemsric [chemsrc.com]
- 7. echemi.com [echemi.com]
- 8. Buy 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid | 1736-21-6 [smolecule.com]
- 9. 4-Isoxazolecarboxylic acid, 5-(4-bromophenyl)-3-Methyl-, Methyl ester | 1228689-61-9 [m.chemicalbook.com]
- 10. 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid 97 91182-58-0 [sigmaaldrich.com]
- 11. PubChemLite - 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid (C11H8BrNO3) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate CAS number 517870-15-4]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1466299#methyl-5-4-bromophenyl-3-methylisoxazole-4-carboxylate-cas-number-517870-15-4>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com